molecular formula C16H21N3O3S B12906701 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine CAS No. 284681-87-4

2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine

Cat. No.: B12906701
CAS No.: 284681-87-4
M. Wt: 335.4 g/mol
InChI Key: YFBUTSSKLJMRMF-UHFFFAOYSA-N
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Description

2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a pyrimidine core substituted with sec-butoxy and benzenesulfonyl groups, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. One possible route could start with the preparation of the pyrimidine core, followed by the introduction of the sec-butoxy group and the benzenesulfonyl group through nucleophilic substitution reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidine: Lacks the amine group.

    6-(3,5-Dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine: Lacks the sec-butoxy group.

    2-sec-Butoxy-pyrimidin-4-ylamine: Lacks the benzenesulfonyl group.

Uniqueness

The unique combination of the sec-butoxy, benzenesulfonyl, and pyrimidine groups in 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

284681-87-4

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

2-butan-2-yloxy-6-(3,5-dimethylphenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C16H21N3O3S/c1-5-12(4)22-16-18-14(17)9-15(19-16)23(20,21)13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H2,17,18,19)

InChI Key

YFBUTSSKLJMRMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=CC(=N1)S(=O)(=O)C2=CC(=CC(=C2)C)C)N

Origin of Product

United States

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